molecular formula C11H19IO B13081524 1-(Cyclopentylmethoxy)-2-iodocyclopentane

1-(Cyclopentylmethoxy)-2-iodocyclopentane

Cat. No.: B13081524
M. Wt: 294.17 g/mol
InChI Key: PACSWDVIYJBPQN-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethoxy)-2-iodocyclopentane is an organic compound characterized by a cyclopentane ring substituted with an iodine atom and a cyclopentylmethoxy group

Preparation Methods

The synthesis of 1-(Cyclopentylmethoxy)-2-iodocyclopentane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanol and cyclopentylmethanol as the primary starting materials.

    Formation of Cyclopentylmethoxy Group: Cyclopentylmethanol is reacted with a suitable base to form the cyclopentylmethoxy group.

    Iodination: The cyclopentylmethoxy compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the cyclopentane ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Cyclopentylmethoxy)-2-iodocyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclopentylmethoxy ketones or reduction to form cyclopentylmethoxy alkanes.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclopentylmethoxy)-2-iodocyclopentane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethoxy)-2-iodocyclopentane involves its interaction with specific molecular targets. The iodine atom and the cyclopentylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Cyclopentylmethoxy)-2-iodocyclopentane can be compared with other similar compounds, such as:

    1-(Cyclopentylmethoxy)-2-bromocyclopentane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1-(Cyclopentylmethoxy)-2-chlorocyclopentane:

    1-(Cyclopentylmethoxy)-2-fluorocyclopentane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different biological activity.

The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C11H19IO

Molecular Weight

294.17 g/mol

IUPAC Name

1-(cyclopentylmethoxy)-2-iodocyclopentane

InChI

InChI=1S/C11H19IO/c12-10-6-3-7-11(10)13-8-9-4-1-2-5-9/h9-11H,1-8H2

InChI Key

PACSWDVIYJBPQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2CCCC2I

Origin of Product

United States

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